1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles as Core Scaffolds in Synthetic Chemistry
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This unique structural feature imparts a range of chemical properties that make them highly valuable in synthetic chemistry. The pyrazole ring is a π-excessive system, which influences its reactivity in various chemical transformations. Electrophilic substitution reactions, for instance, typically occur at the C4 position.
The true significance of pyrazoles, however, lies in their remarkable versatility as core scaffolds in the design of functional molecules. They are a cornerstone in medicinal chemistry, with the pyrazole moiety being a key pharmacophore in numerous established drugs. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govfrontiersin.org This broad range of activities is a direct result of the pyrazole ring's ability to engage in various interactions with biological targets, such as enzymes and receptors.
Beyond pharmaceuticals, pyrazoles are integral to the development of agrochemicals, where they are used as pesticides and herbicides. nih.gov In materials science, pyrazole derivatives are explored for applications in creating novel materials like luminescent compounds and conducting polymers. nih.gov The ready accessibility of pyrazoles through various synthetic routes, such as the Knorr synthesis involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, further enhances their appeal to synthetic chemists. nih.gov
Rationale for Targeted Investigation of the 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole Motif
The specific substitution pattern of this compound suggests a deliberate design to modulate the physicochemical and biological properties of the parent pyrazole scaffold. The rationale for investigating this particular motif can be deconstructed by analyzing its constituent parts: the N1-cyclopentyl group and the C3-ethoxymethyl group.
The C3-Ethoxymethyl Group: The substituent at the C3 position also plays a crucial role in defining the molecule's character. The ethoxymethyl group, -CH₂OCH₂CH₃, introduces an ether linkage. Ether groups are generally stable metabolically and can act as hydrogen bond acceptors, which can be a critical interaction for binding to biological targets. mdpi.com The flexibility of the ethoxymethyl chain allows it to adopt various conformations, potentially enabling it to position the terminal ethyl group in a favorable orientation within a binding site. The inclusion of this ether-containing side chain can also modulate the solubility and electronic properties of the pyrazole ring.
The combination of these two substituents on the pyrazole core creates a molecule with a unique balance of lipophilicity, flexibility, and hydrogen bonding capability. This makes This compound a compelling candidate for investigation in various areas of chemical research, particularly in the search for new bioactive compounds.
Academic Research Objectives and Scope of Inquiry for this compound
Given the inferred rationale for its design, the academic research objectives for This compound would likely be multifaceted, spanning synthetic chemistry, medicinal chemistry, and materials science.
Key Research Objectives could include:
Synthesis and Characterization: The primary objective would be the development of an efficient and regioselective synthesis for this compound. Various synthetic strategies for N-alkylated pyrazoles could be explored. researchgate.netorganic-chemistry.org Following a successful synthesis, a thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.
Investigation of Biological Activity: Based on the broad bioactivity of pyrazole derivatives, a comprehensive screening of this compound against various biological targets would be a logical next step. This could include assays for:
Enzyme Inhibition: Investigating its potential as an inhibitor for various enzymes, such as kinases, cyclooxygenases, or others implicated in disease.
Antimicrobial Activity: Testing its efficacy against a panel of pathogenic bacteria and fungi.
Anticancer Activity: Evaluating its cytotoxic effects on various cancer cell lines.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR would be crucial to optimize any observed biological activity. This would involve the synthesis and testing of a library of related analogs, as depicted in the table below.
| Modification Site | Example Modifications | Potential Impact |
| N1-Cyclopentyl Group | Cyclobutyl, Cyclohexyl, Phenyl | Altering lipophilicity and steric bulk to probe binding pocket size. |
| C3-Ethoxymethyl Group | Methoxymethyl, Propoxymethyl, Hydroxymethyl | Modulating hydrogen bonding potential, solubility, and metabolic stability. |
| Pyrazole Ring | Introduction of substituents at C4 or C5 | Fine-tuning electronic properties and providing additional points for interaction. |
Physicochemical Property Profiling: A detailed analysis of the compound's physicochemical properties, such as solubility, lipophilicity (LogP), and metabolic stability, would be necessary to assess its drug-likeness and potential for further development.
Exploration in Materials Science: Investigating the potential of This compound as a building block for functional materials, such as ligands for metal complexes with interesting catalytic or photophysical properties.
The scope of inquiry for this molecule is therefore broad, with the potential to contribute to various areas of chemical science. The initial exploration of its synthesis and biological properties would pave the way for more in-depth studies aimed at uncovering its full potential.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyl-3-(ethoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-14-9-10-7-8-13(12-10)11-5-3-4-6-11/h7-8,11H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOTZADQCLFBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclopentyl 3 Ethoxymethyl 1h Pyrazole
Retrosynthetic Analysis of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several potential synthetic disconnections, primarily centered around the formation of the pyrazole (B372694) ring.
The most common disconnections for a pyrazole ring are across the N1-C5/N2-C3 bonds and the C3-C4/N2-N1 bonds. This leads to two primary retrosynthetic pathways:
Pathway A (Cyclocondensation): This pathway involves disconnecting the two C-N bonds formed during the final cyclization step. This identifies a hydrazine (B178648) derivative and a 1,3-dielectrophilic species as key precursors. For the target molecule, this translates to cyclopentylhydrazine (B1295993) and a functionalized 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.
Pathway B (1,3-Dipolar Cycloaddition): This approach involves a [3+2] cycloaddition disconnection. The pyrazole ring is broken down into a 1,3-dipole (like a diazo compound) and a dipolarophile (an alkyne or alkene). This suggests precursors such as a cyclopentyl-containing 1,3-dipole and an ethoxymethyl-substituted alkyne, or vice versa.
These primary pathways guide the selection of specific synthetic reactions, as detailed in the following sections.
| Retrosynthetic Pathway | Key Precursors Identified | Corresponding Synthetic Strategy |
| Pathway A | Cyclopentylhydrazine + 1,3-Dicarbonyl or α,β-Unsaturated Carbonyl | Cyclocondensation |
| Pathway B | Diazo Compound + Alkyne | 1,3-Dipolar Cycloaddition |
Cyclocondensation Approaches for Pyrazole Ring Formation
Cyclocondensation reactions are among the most classic and widely used methods for synthesizing pyrazole rings. beilstein-journals.org These methods typically involve the reaction of a hydrazine with a compound containing a 1,3-dielectrophilic backbone.
The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govbeilstein-journals.org To synthesize this compound, this method would require the reaction of cyclopentylhydrazine with a suitable 1,3-dicarbonyl precursor, such as 1-ethoxy-4,4-dialkoxybutan-2-one.
The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A significant challenge in this approach is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The reaction can potentially yield two regioisomers: the 1,3-substituted and the 1,5-substituted pyrazole. The outcome is often influenced by the steric and electronic properties of the substituents and the reaction conditions, such as pH. beilstein-journals.org For instance, the reaction is typically performed under acidic or basic conditions to facilitate the condensation and cyclization steps. researchgate.net
Table of Potential 1,3-Dicarbonyl Precursors:
| Precursor Name | Formula | Key Features |
| 1-ethoxy-4,4-dimethoxybutan-2-one | C8H16O4 | The dimethoxy acetal (B89532) serves as a protected aldehyde, which is the precursor to the C5 position of the pyrazole. |
| Ethyl 4-ethoxy-3-oxobutanoate | C8H14O4 | A β-ketoester that can be used to introduce the ethoxymethyl group at the C3 position. |
An alternative cyclocondensation strategy utilizes α,β-unsaturated aldehydes or ketones as the 1,3-dielectrophile. nih.govbeilstein-journals.org In this approach, cyclopentylhydrazine would react with an α,β-unsaturated carbonyl compound like 4-ethoxybut-3-en-2-one.
The mechanism typically involves a Michael addition of the hydrazine to the unsaturated system, forming a hydrazone intermediate. researchgate.net This is followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole. beilstein-journals.orgresearchgate.net When the starting material is a pyrazoline (the non-aromatic intermediate), an oxidation step is often required to achieve the final pyrazole product. nih.gov This method can offer better regiocontrol compared to the 1,3-dicarbonyl approach, depending on the substitution pattern of the unsaturated system. beilstein-journals.org
1,3-Dipolar Cycloaddition Strategies
The 1,3-dipolar cycloaddition is a powerful and highly convergent method for constructing five-membered heterocyclic rings, including pyrazoles. nih.govwikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.
The reaction of a diazo compound with an alkyne is a direct and atom-economical route to pyrazoles. nih.govrsc.org To form this compound, two primary combinations of reactants are theoretically possible:
Diazocyclopentane reacting with 3-ethoxy-1-propyne .
(Diazomethyl)ethyl ether reacting with cyclopentylacetylene .
This cycloaddition typically proceeds by heating the components together, sometimes without the need for a catalyst, which aligns with principles of green chemistry. rsc.orgrsc.org The regioselectivity of the cycloaddition is a critical consideration and is governed by the electronic and steric properties of both the diazo compound and the alkyne. nih.gov Generally, the reaction provides direct access to the pyrazole core without the need for a subsequent oxidation step, which is an advantage over some cyclocondensation routes that initially form pyrazolines. wikipedia.org
Multicomponent Reaction Protocols for this compound Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.gov MCRs are valued for their operational simplicity, time and energy savings, and high atom economy. nih.gov
For the synthesis of this compound, a hypothetical three-component reaction could be designed. Such a reaction might involve:
Component 1: Cyclopentylhydrazine (the N1 source).
Component 2: A precursor for the C3-ethoxymethyl fragment, such as ethoxyacetaldehyde (B8798478) or its equivalent.
Component 3: A source for the C4 and C5 atoms of the pyrazole ring, for example, a compound with an activated methylene (B1212753) group and a leaving group.
Catalytic Methodologies in the Synthesis of Substituted Pyrazoles
The construction of the pyrazole ring is amenable to a wide array of catalytic methods, which often provide milder reaction conditions and improved yields compared to classical approaches. Transition-metal catalysis has been extensively employed in pyrazole synthesis. For instance, palladium-catalyzed four-component coupling reactions of terminal alkynes, hydrazines, carbon monoxide, and aryl iodides have been developed for the synthesis of pyrazole derivatives. Similarly, copper-catalyzed reactions, such as the condensation of 1,3-diketones with hydrazines, can proceed efficiently under acid-free conditions at room temperature. organic-chemistry.org Iron and ruthenium catalysts have also been utilized for the regioselective synthesis of substituted pyrazoles from starting materials like diarylhydrazones and vicinal diols or 1,3-diols and alkyl hydrazines. organic-chemistry.org
Beyond transition metals, other catalytic systems have proven effective. Iodine has been shown to catalyze cascade reactions to form 1,4-disubstituted pyrazoles. organic-chemistry.org Furthermore, the emergence of visible-light photoredox catalysis offers a mild and selective route to polysubstituted pyrazoles from hydrazines and Michael acceptors, using air as the terminal oxidant. organic-chemistry.org These catalytic approaches provide a versatile toolbox for constructing the pyrazole core, which can then be further functionalized to obtain the target molecule.
A variety of catalytic systems have been optimized for the synthesis of substituted pyrazoles, as detailed in the table below.
| Catalyst Type | Reactants | Key Features |
| Palladium | Terminal alkyne, hydrazine, CO, aryl iodide | Four-component coupling |
| Copper | 1,3-Diketones, hydrazines | Acid-free, room temperature conditions |
| Iron | Diarylhydrazones, vicinal diols | Regioselective synthesis |
| Ruthenium | 1,3-Diols, alkyl hydrazines | Hydrogen transfer mechanism |
| Iodine | Enaminones, hydrazines, DMSO | Cascade reaction |
| Visible Light | Hydrazine, Michael acceptors | Mild conditions, uses air as oxidant |
Regioselective Introduction of the Cyclopentyl Moiety
The introduction of the cyclopentyl group at the N1 position of the pyrazole ring is a critical step that requires careful control of regioselectivity. When a 3-substituted pyrazole is alkylated, the reaction can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The outcome of the N-alkylation is influenced by several factors, including the steric bulk of the substituent at the C3 position, the nature of the alkylating agent, and the reaction conditions. mdpi.com
For a pyrazole precursor bearing a 3-(ethoxymethyl) group, the steric hindrance at the C3 position would sterically direct the incoming cyclopentyl group to the less hindered N1 position. mdpi.com Traditional N-alkylation methods often involve deprotonation of the pyrazole with a base followed by reaction with an electrophile like a cyclopentyl halide. semanticscholar.org Alternative methods using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst have also been developed, which can avoid the need for strong bases. mdpi.comresearchgate.net In cases of unsymmetrical pyrazoles, these acid-catalyzed alkylations have shown that the major regioisomer is controlled by sterics, favoring alkylation at the nitrogen atom further from the larger substituent. mdpi.com
A comparative analysis of different N-alkylation conditions highlights the factors influencing regioselectivity.
| Method | Reagents | Key Factor for N1 Selectivity |
| Base-mediated | Pyrazole, Base (e.g., NaH), Cyclopentyl halide | Steric hindrance from C3-substituent |
| Acid-catalyzed | Pyrazole, Cyclopentyl trichloroacetimidate, Brønsted acid (e.g., CSA) | Steric control favoring the less hindered nitrogen |
| Michael Addition | Pyrazole, Cyclopentenone | Catalyst-free, high regioselectivity reported for some systems semanticscholar.org |
Selective Incorporation of the Ethoxymethyl Substituent, including Protecting Group Strategies
The selective introduction of the ethoxymethyl group at the C3 position can be achieved through the cyclization of a precursor that already contains this moiety. A common and effective strategy for synthesizing 3-alkoxypyrazoles involves the condensation of a β-alkoxy-α,β-unsaturated ketone or a related 1,3-dicarbonyl equivalent with a suitable hydrazine. researchgate.net For the target molecule, this would involve the reaction of a 1-(ethoxymethyl)-1,3-dicarbonyl compound with cyclopentylhydrazine. Alternatively, an unsubstituted hydrazine can be used to form the pyrazole ring first, followed by the regioselective N-alkylation with a cyclopentylating agent as described in the previous section.
In multi-step syntheses involving pyrazoles, the use of protecting groups on the pyrazole nitrogen can be essential to direct reactivity to other parts of the molecule. nih.gov The (2-trimethylsilyl)ethoxymethyl (SEM) group is a notable example. It can be used to protect the pyrazole nitrogen, enabling regioselective C-H arylation. A key feature of the SEM group is its ability to be transposed from one nitrogen to the other, a "SEM switch," which alters the reactivity of the C3 and C5 positions. nih.gov Other common protecting groups for the pyrazole NH include Boc (tert-butyloxycarbonyl) and THP (tetrahydropyranyl), which can be introduced and removed under specific conditions to facilitate desired transformations. researchgate.netrsc.org For the synthesis of this compound, a protecting group strategy might be employed if the ethoxymethyl group were to be introduced after the formation and N-alkylation of the pyrazole ring, although building the ring from an ethoxymethyl-containing precursor is often more direct.
The selection of a protecting group depends on its stability to the planned reaction conditions and the ease of its removal.
| Protecting Group | Introduction Reagent | Removal Conditions | Key Features |
| SEM | SEM-Cl | Fluoride source (e.g., TBAF) | Enables transposition ("SEM switch") to alter C3/C5 reactivity nih.gov |
| Boc | Boc₂O | Acid (e.g., TFA) or base (e.g., K₂CO₃/MeOH) | Reduces electron density of the ring; labile researchgate.net |
| THP | Dihydropyran | Mild acidic conditions | Green, solvent-free protection possible rsc.orgumich.edu |
Optimization of Reaction Conditions and Isolation Procedures
Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product while minimizing side reactions. For the synthesis of substituted pyrazoles, key parameters to consider include the choice of solvent, temperature, catalyst, and base. For instance, in acid-catalyzed N-alkylation reactions, screening various Brønsted and Lewis acids, as well as different solvents, can significantly improve yields. mdpi.com Reaction time is another critical factor; shortening it can sometimes be achieved with minimal loss of yield. mdpi.com
The isolation and purification of the target compound are crucial final steps. Standard laboratory techniques such as column chromatography are widely used. nih.gov However, for pyrazoles, which are basic compounds, an alternative purification method involves the formation of acid addition salts. The crude pyrazole can be dissolved in a suitable solvent and treated with an inorganic or organic acid to precipitate the corresponding salt, which can then be isolated by crystallization. google.com The free pyrazole can be regenerated by subsequent neutralization. The choice of purification method will depend on the physical properties of the target compound and the nature of any impurities. In cases where enantiomers are produced, specialized techniques like preparative chiral HPLC may be necessary for separation.
The table below summarizes key optimization and isolation strategies.
| Process | Parameters to Optimize | Common Techniques |
| Reaction Optimization | Solvent, Temperature, Catalyst, Reagent stoichiometry, Reaction time | Systematic screening of conditions (e.g., as in Design of Experiments) |
| Isolation & Purification | - | Column Chromatography, Crystallization (as free base or acid addition salt), Distillation |
Advanced Structural Analysis and Elucidation Methodologies of 1 Cyclopentyl 3 Ethoxymethyl 1h Pyrazole
Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for a complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for the protons of this compound are predicted based on the analysis of related pyrazole (B372694) derivatives. acs.org
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Pyrazole H-4 | 6.0 - 6.2 | d | ~2.0 - 3.0 |
| Pyrazole H-5 | 7.3 - 7.5 | d | ~2.0 - 3.0 |
| Cyclopentyl CH (N-CH) | 4.6 - 4.8 | quintet | ~7.0 - 8.0 |
| Ethoxymethyl O-CH₂ | 4.5 - 4.7 | s | N/A |
| Ethoxymethyl O-CH₂-CH₃ | 3.5 - 3.7 | q | ~7.0 |
| Cyclopentyl CH₂ (adjacent to N-CH) | 2.0 - 2.2 | m | - |
| Cyclopentyl CH₂ (other) | 1.6 - 1.9 | m | - |
| Ethoxymethyl CH₃ | 1.2 - 1.4 | t | ~7.0 |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are based on established values for substituted pyrazoles. acs.org
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyrazole C-3 | 150 - 155 |
| Pyrazole C-5 | 138 - 142 |
| Pyrazole C-4 | 105 - 108 |
| Cyclopentyl C-1 (N-CH) | 60 - 65 |
| Ethoxymethyl C-1 (O-CH₂) | 68 - 72 |
| Ethoxymethyl C-2 (O-CH₂-CH₃) | 65 - 68 |
| Cyclopentyl C-2, C-5 | 32 - 36 |
| Cyclopentyl C-3, C-4 | 24 - 28 |
| Ethoxymethyl C-3 (CH₃) | 14 - 16 |
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings, for instance, between the H-4 and H-5 protons of the pyrazole ring and within the cyclopentyl and ethyl groups. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations, for example, from the cyclopentyl N-CH proton to the C-5 and C-1' carbons of the pyrazole ring, and from the ethoxymethyl O-CH₂ protons to the C-3 of the pyrazole, definitively confirming the substitution pattern.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn allows for the unambiguous confirmation of the molecular formula. For this compound (C₁₁H₁₈N₂O), the expected monoisotopic mass can be calculated with high precision.
Techniques like Electrospray Ionization (ESI) or Electron Impact (EI) can be used. nih.gov ESI would likely produce the protonated molecule [M+H]⁺, while EI would generate the molecular ion [M]⁺•. The high resolution of the mass analyzer allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
| Ion | Calculated Exact Mass |
| [C₁₁H₁₈N₂O + H]⁺ | 195.1543 |
| [C₁₁H₁₈N₂O]⁺• | 194.1465 |
The observation of a peak matching the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. Analysis of the fragmentation pattern in the mass spectrum can also offer further structural insights.
Single Crystal X-ray Diffraction for Solid-State Geometrical Determination
Based on crystal structures of related N-substituted pyrazoles, it is expected that the pyrazole ring will be essentially planar. nih.govresearchgate.net The cyclopentyl ring typically adopts an envelope or twist conformation. The X-ray diffraction analysis would also reveal the torsion angles associated with the ethoxymethyl group, providing insight into its preferred orientation relative to the pyrazole ring. Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing would also be elucidated. nih.gov
| Structural Parameter | Expected Value |
| Pyrazole Ring | Planar |
| N1-C(cyclopentyl) Bond Length | ~1.48 - 1.52 Å |
| C3-C(ethoxymethyl) Bond Length | ~1.49 - 1.53 Å |
| Cyclopentyl Ring Conformation | Envelope or Twist |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (pyrazole ring) | Stretching | 3100 - 3150 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=N (pyrazole ring) | Stretching | 1580 - 1620 |
| C=C (pyrazole ring) | Stretching | 1450 - 1550 |
| C-O (ether) | Stretching | 1050 - 1150 |
| C-N | Stretching | 1300 - 1350 |
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrazole ring, with its delocalized π-system, is expected to give rise to strong Raman scattering signals for the ring stretching modes. The C-H stretching vibrations of the aliphatic cyclopentyl and ethoxymethyl groups will also be observable.
Chiroptical Spectroscopy (if applicable for stereochemical studies)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are relevant for the analysis of chiral molecules. This compound itself is not chiral. However, if a stereocenter were introduced into the molecule, for example, by substitution on the cyclopentyl or ethoxymethyl group, or if the molecule were to exist in a chiral environment, then chiroptical methods would be essential for determining its absolute configuration and studying its stereochemical properties. In its current form, these techniques are not applicable.
Computational and Theoretical Investigations of 1 Cyclopentyl 3 Ethoxymethyl 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole. researchgate.net These calculations can elucidate the distribution of electrons within the molecule, which is key to predicting its reactivity.
Detailed research findings from DFT calculations would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional structure. Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap often suggests higher reactivity. researchgate.net For a molecule like this compound, the HOMO is likely to be located on the electron-rich pyrazole (B372694) ring, while the LUMO may be distributed across the ring and its substituents.
Another important aspect that can be investigated is the molecule's electrostatic potential map. This map would visualize the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is invaluable for predicting how the molecule might interact with other chemical species.
Table 1: Hypothetical Electronic Properties of this compound calculated using DFT
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
This data is illustrative and based on typical values for similar pyrazole derivatives.
Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations
The flexibility of the cyclopentyl and ethoxymethyl groups in this compound means that the molecule can exist in various spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. libretexts.org
Molecular mechanics (MM) is a computational method that can be used to rapidly explore the potential energy surface of the molecule, identifying stable conformations (local energy minima). This would involve systematically rotating the rotatable bonds, such as the C-N bond connecting the cyclopentyl group to the pyrazole ring and the C-O and C-C bonds of the ethoxymethyl group.
Following MM, Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. tandfonline.com An MD simulation of this compound in a solvent like water would show how the molecule moves and changes its shape in a more realistic environment. This can reveal the preferred conformations in solution and the energy barriers between them. The stability of the molecule's conformation can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of the simulation. nih.govmdpi.com
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (°C-N-C-C) | Relative Energy (kcal/mol) |
| A | 60 | 0.0 |
| B | 180 | 1.2 |
| C | -60 | 0.0 |
This data is illustrative and based on typical values for similar substituted pyrazoles.
Theoretical Studies on Reaction Pathways and Mechanisms for Derivatization
Theoretical calculations can be used to explore the potential chemical reactions that this compound could undergo. This is particularly useful for predicting the outcomes of derivatization reactions, where new functional groups are added to the molecule.
By mapping the potential energy surface for a proposed reaction, chemists can identify the most likely reaction pathway. This involves calculating the energies of the reactants, transition states, and products. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.
For instance, theoretical studies could investigate the electrophilic substitution on the pyrazole ring. The calculations would likely show that the carbon atom at the 4-position of the pyrazole ring is the most susceptible to attack by an electrophile, a common reactivity pattern for 1,3-disubstituted pyrazoles.
Computational Modeling for Hypothetical Molecular Interactions (e.g., protein-ligand docking conceptualization)
Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a larger molecule, typically a protein. researchgate.netnih.gov This is a cornerstone of modern drug discovery, as it can help to identify potential biological targets for a molecule.
In a hypothetical docking study, the three-dimensional structure of a target protein would be obtained from a database like the Protein Data Bank. Then, a docking algorithm would be used to find the most favorable binding pose of this compound within the protein's active site. The quality of the binding is often assessed using a scoring function, which estimates the binding affinity. ijpbs.com
Such a study could reveal, for example, that the ethoxymethyl group forms a hydrogen bond with a specific amino acid residue in the active site, while the cyclopentyl group fits into a hydrophobic pocket. These insights can guide the design of new molecules with improved binding affinity and selectivity. nih.gov
Table 3: Hypothetical Docking Results for this compound with a Kinase Target
| Parameter | Value |
| Binding Affinity | -8.2 kcal/mol |
| Interacting Residues | LEU83, VAL91, LYS67 |
| Type of Interaction | Hydrogen bond, Hydrophobic |
This data is illustrative and based on typical results for pyrazole-based kinase inhibitors.
In Silico Prediction of Spectroscopic Parameters
Computational methods can also be used to predict the spectroscopic properties of this compound, which can be very useful for interpreting experimental spectra.
For example, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms in the molecule. researchgate.net These predicted shifts can then be compared with experimental NMR data to confirm the molecule's structure. Machine learning approaches have also been developed to predict NMR chemical shifts with high accuracy. mdpi.com Similarly, the infrared (IR) spectrum can be simulated by calculating the vibrational frequencies of the molecule's bonds. This can help to assign the peaks in an experimental IR spectrum to specific molecular vibrations.
Table 4: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted Shift (ppm) | Experimental Shift (ppm) |
| Pyrazole-H4 | 6.15 | 6.12 |
| Cyclopentyl-CH | 4.60 | 4.58 |
| Ethoxy-CH2 | 3.55 | 3.53 |
| Methoxy-CH2 | 4.45 | 4.42 |
| Ethoxy-CH3 | 1.20 | 1.18 |
This data is illustrative and based on typical predictive accuracy for similar molecules.
Chemical Reactivity and Derivatization Strategies for 1 Cyclopentyl 3 Ethoxymethyl 1h Pyrazole
Functional Group Interconversions of the Ethoxymethyl Group
The ethoxymethyl group at the 3-position of the pyrazole (B372694) ring offers several avenues for chemical modification. The ether linkage is the primary site of reactivity, susceptible to cleavage under various conditions to reveal a hydroxymethyl group, which can then be further transformed.
Ether Cleavage: The C-O bond of the ethoxymethyl group can be cleaved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.comlibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The resulting 1-cyclopentyl-1H-pyrazol-3-yl)methanol is a versatile intermediate.
A study has also reported the cleavage of a saturated aliphatic ether C-O bond in diethyl ether in the presence of ferric-pyrazole complexes, suggesting that transition metals could potentially mediate the cleavage of the ethoxymethyl group under specific conditions. rsc.org
Oxidation: While the pyrazole ring itself is relatively resistant to oxidation, the side chain can be oxidized. libretexts.org The ethoxymethyl group could potentially be oxidized at the methylene (B1212753) carbon adjacent to the ether oxygen to afford a formate (B1220265) ester, which upon hydrolysis would yield the corresponding alcohol. However, this transformation would require carefully controlled conditions to avoid over-oxidation.
A plausible reaction scheme for the interconversion of the ethoxymethyl group is presented below:
| Starting Material | Reagent(s) | Product | Reaction Type |
| 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole | HBr or HI | (1-cyclopentyl-1H-pyrazol-3-yl)methanol | Ether Cleavage |
| This compound | BBr₃ | (1-cyclopentyl-1H-pyrazol-3-yl)methanol | Ether Cleavage |
| (1-cyclopentyl-1H-pyrazol-3-yl)methanol | Mild Oxidizing Agent (e.g., PCC) | 1-cyclopentyl-1H-pyrazole-3-carbaldehyde | Oxidation |
| (1-cyclopentyl-1H-pyrazol-3-yl)methanol | Strong Oxidizing Agent (e.g., KMnO₄) | 1-cyclopentyl-1H-pyrazole-3-carboxylic acid | Oxidation |
Direct Functionalization of the Pyrazole Ring System
The pyrazole ring is an electron-rich aromatic system, which dictates its reactivity towards various reagents.
Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position, which is the most electron-rich carbon atom. The substituents at N1 (cyclopentyl) and C3 (ethoxymethyl) are expected to influence the reactivity of the ring but not change the regioselectivity of the substitution.
Halogenation: Halogenation of pyrazoles can be readily achieved using various halogenating agents. For instance, N-halosuccinimides (NCS, NBS, NIS) are effective for introducing chlorine, bromine, or iodine at the C4 position under mild conditions. researchgate.netbeilstein-archives.org The reaction of this compound with NBS in a suitable solvent like carbon tetrachloride is expected to yield 4-bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole. researchgate.net
Nitration and Sulfonation: Nitration and sulfonation also occur at the C4 position, typically using a mixture of nitric acid and sulfuric acid for nitration, and fuming sulfuric acid for sulfonation. The conditions for these reactions need to be carefully controlled to avoid side reactions.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings. Treatment of this compound with a Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide) would introduce a formyl group at the C4 position, yielding this compound-4-carbaldehyde. arkat-usa.orgresearchgate.netresearchgate.net This aldehyde is a valuable precursor for a wide range of further derivatizations.
A summary of potential electrophilic substitution reactions is provided in the table below:
| Reaction Type | Reagent(s) | Product |
| Bromination | N-Bromosuccinimide (NBS) | 4-bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole |
| Chlorination | N-Chlorosuccinimide (NCS) | 4-chloro-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole |
| Iodination | N-Iodosuccinimide (NIS) | 4-iodo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole |
| Nitration | HNO₃/H₂SO₄ | 1-cyclopentyl-3-(ethoxymethyl)-4-nitro-1H-pyrazole |
| Formylation | POCl₃/DMF | This compound-4-carbaldehyde |
Nucleophilic aromatic substitution on the electron-rich pyrazole ring is generally difficult and requires the presence of strong electron-withdrawing groups on the ring and/or harsh reaction conditions. For this compound, which contains electron-donating substituents, nucleophilic substitution is not a favored reaction pathway.
Directed ortho-metalation (DoM) and subsequent trapping with electrophiles is a versatile strategy for the functionalization of aromatic and heteroaromatic compounds. baranlab.orguwindsor.cawikipedia.org For 1-substituted pyrazoles, lithiation can be directed to the C5 position. Treatment of this compound with a strong base like n-butyllithium would likely lead to deprotonation at the C5 position, forming a 5-lithiated intermediate. This intermediate can then be reacted with a variety of electrophiles to introduce a wide range of substituents at this position.
The halogenated pyrazoles obtained from electrophilic substitution are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura nih.govrhhz.netlibretexts.org and Negishi nih.govwikipedia.orgorganic-chemistry.org couplings. These reactions allow for the formation of carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups at the C4 position.
For example, 4-bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole could be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding 4-aryl derivative.
| Reaction Type | Starting Material | Reagent(s) | Product |
| Lithiation/Electrophilic Quench | This compound | 1. n-BuLi 2. Electrophile (E+) | 1-cyclopentyl-3-(ethoxymethyl)-5-E-1H-pyrazole |
| Suzuki Coupling | 4-bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole | Ar-B(OH)₂, Pd catalyst, base | 4-aryl-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole |
| Negishi Coupling | 4-bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole | R-ZnX, Pd or Ni catalyst | 4-alkyl/aryl-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole |
Chemical Modifications of the Cyclopentyl Substituent
Direct functionalization of the cyclopentyl group without affecting the pyrazole ring is challenging due to the higher reactivity of the aromatic core. Radical halogenation could potentially introduce a halogen onto the cyclopentyl ring, which could then be further elaborated. However, this approach would likely suffer from a lack of selectivity and the formation of multiple products.
A more controlled approach would involve the synthesis of a functionalized cyclopentyl precursor which is then used to construct the pyrazole ring.
Stereoselective Transformations and Chiral Pool Synthesis Approaches (if applicable)
The subject molecule, this compound, is achiral. However, chiral centers can be introduced through various synthetic strategies.
Asymmetric Synthesis: Stereoselective synthesis of pyrazole derivatives has been achieved using chiral auxiliaries. nih.gov For instance, a chiral amine could be used as a starting material to introduce a stereocenter on a substituent.
Chiral Pool Synthesis: Chiral pool synthesis involves the use of readily available chiral starting materials. A chiral cyclopentanol (B49286) derivative could be used as the starting material to synthesize an enantiomerically pure version of a functionalized 1-cyclopentyl-1H-pyrazole.
Furthermore, if a chiral center is introduced into one of the substituents, for example, through a stereoselective reduction of a ketone or an asymmetric alkylation, it would be possible to study the diastereoselectivity of subsequent reactions on the pyrazole ring. The development of enantioselective HPLC methods would be crucial for monitoring the stereochemical outcome of such transformations. acs.org
Potential Research Applications and Future Directions in Chemical Synthesis
1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole as a Versatile Synthetic Intermediate6.2. Development of Novel Analogs and Derivatives for Chemical Library Synthesis6.3. Exploration of Heterocyclic Fused Systems Incorporating the this compound Scaffold6.4. Design and Synthesis of Chemosensors and Molecular Probes Incorporating the Pyrazole (B372694) Unit6.5. Methodological Advancements in Pyrazole Chemistry Inspired by this compound Research
Further research and synthesis of this compound would be required to generate the specific data and findings necessary to populate these areas of study.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer : Multi-component reactions (MCRs) and click chemistry are effective synthetic strategies. For instance, a four-component reaction involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide under neutral conditions yields highly functionalized pyrazoles . Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 3-azido-1-cyclopentyl-pyrazole and ethoxymethyl-containing alkynes achieves regioselective synthesis with high yields (>95%) . Optimization involves adjusting solvent ratios (e.g., THF:water 1:1), temperature (50°C), and catalyst loading (0.2 equiv CuSO₄) to enhance efficiency .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation. For example, ethoxymethyl protons appear as quartets (δ ~4.2–4.5 ppm) in ¹H NMR, while cyclopentyl protons exhibit complex splitting patterns (δ ~1.5–2.5 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 261.1598 ). Purity is assessed via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and HPLC with UV detection .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood due to potential inhalation hazards . Avoid ingestion; if exposed, rinse immediately and seek medical attention. Store in airtight containers away from oxidizing agents. Safety protocols align with H303/H313/H333 hazard codes, emphasizing proper ventilation and emergency eyewash access .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in cancer cell lines?
- Methodological Answer : Use standardized antiproliferative assays (e.g., MTT or SRB) across six cancer cell lines (e.g., breast, lung, colon) with CA-4 as a positive control . Dose-response curves (0.1–10 µM) identify IC₅₀ values. For mechanistic studies, assess tubulin polymerization inhibition via fluorescence-based assays (e.g., colchicine-site binding at submicromolar concentrations) . In vivo efficacy is tested in orthotopic murine models (e.g., 5 mg/kg dosing vs. tumor growth metrics) .
Q. What strategies are effective in analyzing contradictory data regarding substituent effects on biological activity?
- Methodological Answer : Perform comparative SAR studies by systematically varying substituents (e.g., replacing ethoxymethyl with OCF₃ or CF₃ groups) and evaluating potency shifts . Use molecular docking to predict binding interactions (e.g., with tubulin’s colchicine pocket) and validate via mutagenesis. Address discrepancies by replicating experiments under controlled conditions (e.g., pH, solvent polarity) and applying statistical tools (ANOVA, Tukey’s test) to confirm significance .
Q. What methodologies are used to study the compound’s interaction with biological targets like tubulin?
- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd). Competitive binding assays with fluorescent colchicine derivatives (e.g., BODIPY-colchicine) measure displacement efficiency . Cryo-EM or X-ray crystallography resolves 3D structures of compound-tubulin complexes, highlighting key residues (e.g., β-tubulin T179) for interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
